molecular formula C8H13BrO4 B128207 Diethyl (2R)-2-bromobutanedioate CAS No. 158706-00-4

Diethyl (2R)-2-bromobutanedioate

Cat. No. B128207
CAS RN: 158706-00-4
M. Wt: 253.09 g/mol
InChI Key: RUIJMAUNJVDAEE-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (2R)-2-bromobutanedioate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of butanedioic acid and is commonly used as a reagent in organic synthesis. In

Mechanism of Action

The mechanism of action of Diethyl (Diethyl (2R)-2-bromobutanedioate)-2-bromobutanedioate is not well-understood. However, it is known that this compound can undergo various reactions, such as nucleophilic substitution and elimination reactions, due to the presence of the bromine atom. Additionally, the stereochemistry of the compound can influence the reactivity and selectivity of the reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Diethyl (Diethyl (2R)-2-bromobutanedioate)-2-bromobutanedioate. However, it has been reported that this compound can inhibit the growth of certain cancer cells and exhibit antifungal activity. Furthermore, it has been suggested that Diethyl (Diethyl (2R)-2-bromobutanedioate)-2-bromobutanedioate can act as a potential drug candidate for the treatment of Alzheimer's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using Diethyl (Diethyl (2R)-2-bromobutanedioate)-2-bromobutanedioate in lab experiments include its high purity, stability, and ease of handling. Additionally, this compound can be easily synthesized using readily available starting materials. However, the limitations of using Diethyl (Diethyl (2R)-2-bromobutanedioate)-2-bromobutanedioate include its potential toxicity and the need for specialized equipment and techniques for its handling and disposal.

Future Directions

There are numerous future directions for the research on Diethyl (Diethyl (2R)-2-bromobutanedioate)-2-bromobutanedioate. One potential direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Another direction is the investigation of the biological activity and mechanism of action of this compound in various cell lines and animal models. Additionally, the use of Diethyl (Diethyl (2R)-2-bromobutanedioate)-2-bromobutanedioate as a chiral auxiliary in asymmetric synthesis and its potential applications in the synthesis of natural products and biologically active compounds can be explored.

Synthesis Methods

Diethyl (Diethyl (2R)-2-bromobutanedioate)-2-bromobutanedioate can be synthesized using a variety of methods, including the reaction of ethyl acetoacetate with bromine in the presence of a strong base, such as sodium hydroxide. Another method involves the reaction of ethyl acetoacetate with phosphorus tribromide in the presence of a catalyst, such as aluminum chloride. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratios.

Scientific Research Applications

Diethyl (Diethyl (2R)-2-bromobutanedioate)-2-bromobutanedioate has numerous applications in scientific research, including its use as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used as a chiral auxiliary in asymmetric synthesis and as a reagent in the preparation of various esters. Furthermore, it has been reported that Diethyl (Diethyl (2R)-2-bromobutanedioate)-2-bromobutanedioate can be used as a starting material for the synthesis of γ-lactones and α-amino acids.

properties

CAS RN

158706-00-4

Product Name

Diethyl (2R)-2-bromobutanedioate

Molecular Formula

C8H13BrO4

Molecular Weight

253.09 g/mol

IUPAC Name

diethyl (2R)-2-bromobutanedioate

InChI

InChI=1S/C8H13BrO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

RUIJMAUNJVDAEE-ZCFIWIBFSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C(=O)OCC)Br

SMILES

CCOC(=O)CC(C(=O)OCC)Br

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)Br

synonyms

Butanedioic acid, bromo-, diethyl ester, (2R)- (9CI)

Origin of Product

United States

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